molecular formula C16H26N2O5 B14070562 (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid

(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid

Cat. No.: B14070562
M. Wt: 326.39 g/mol
InChI Key: JYNJSLVVNANPCL-SRVKXCTJSA-N
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Description

(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid is a complex organic compound with a unique structure that includes a decahydropyrrolo[1,2-a]azocine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the decahydropyrrolo[1,2-a]azocine ring system, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group and the carboxylic acid functionality. The reaction conditions often involve the use of strong acids or bases, as well as specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone or carboxylic acid groups into alcohols or other reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols, and substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications allows researchers to create derivatives that can be used as probes or inhibitors in biochemical assays.

Medicine

In medicine, this compound has potential applications in drug discovery and development. Its unique structure and reactivity make it a candidate for the design of new therapeutic agents targeting specific biological pathways.

Industry

In industrial applications, this compound can be used in the development of new materials, catalysts, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other decahydropyrrolo[1,2-a]azocine derivatives and compounds with similar functional groups, such as tert-butoxycarbonyl-protected amino acids.

Uniqueness

What sets (3S,6S,10aS)-6-((tert-Butoxycarbonyl)amino)-5-oxodecahydropyrrolo[1,2-a]azocine-3-carboxylic acid apart is its unique ring system and the combination of functional groups

Properties

Molecular Formula

C16H26N2O5

Molecular Weight

326.39 g/mol

IUPAC Name

(3S,6S,10aS)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,8,9,10,10a-octahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylic acid

InChI

InChI=1S/C16H26N2O5/c1-16(2,3)23-15(22)17-11-7-5-4-6-10-8-9-12(14(20)21)18(10)13(11)19/h10-12H,4-9H2,1-3H3,(H,17,22)(H,20,21)/t10-,11-,12-/m0/s1

InChI Key

JYNJSLVVNANPCL-SRVKXCTJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC[C@H]2CC[C@H](N2C1=O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC2CCC(N2C1=O)C(=O)O

Origin of Product

United States

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